L-色氨酸 7-酰胺基-4-甲基香豆素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

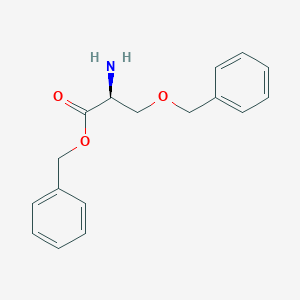

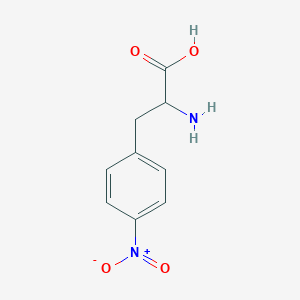

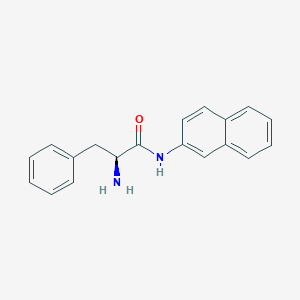

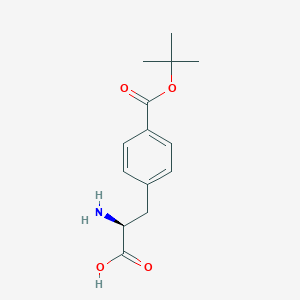

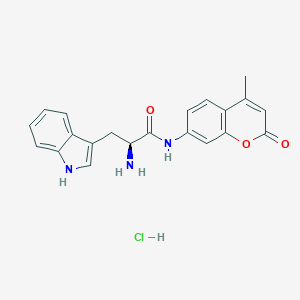

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, also known as H-Trp-AMC · HCl, is a compound with the molecular formula C21H19N3O3 . It has a molecular weight of 397.86 g/mol . This compound is a white to off-white powder that forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide . It has three intermolecular hydrogen bonded structures with C-H···O and N-H····O .

Chemical Reactions Analysis

While specific chemical reactions involving L-Tryptophan 7-amido-4-methylcoumarin hydrochloride are not available, it’s known that this compound is a substrate for glycosidases, phosphatases, and esterases .

Physical And Chemical Properties Analysis

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a white to off-white powder . It forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) . The compound should be stored at 0-8°C .

科学研究应用

研发

该化合物也用于研发实验室开发新的检测方法和测试方案,特别是那些涉及酶反应的方案。

每个应用都利用了L-色氨酸 7-酰胺基-4-甲基香豆素盐酸盐的独特特性,以便在不同研究领域和行业中促进特定类型的酶检测 .

安全和危害

This compound is not for use in humans and is for research purposes only . It may be harmful if swallowed, inhaled, or absorbed through the skin . In case of contact, wash skin copiously with soap and water, rinse eyes out with water for at least 15 minutes, and wash out mouth with water . Always wear personal protective equipment when handling this product .

作用机制

Target of Action

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is primarily a substrate for glycosidases, phosphatases, and esterases . These enzymes play crucial roles in various biochemical processes, including the breakdown of sugars, the removal of phosphate groups from molecules, and the hydrolysis of ester bonds, respectively.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. When the enzymes glycosidases, phosphatases, and esterases come into contact with L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, they catalyze reactions that break down the compound . This interaction results in changes to the compound and the release of products that can be measured to determine enzyme activity.

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, glycosidases are involved in carbohydrate metabolism, phosphatases play a role in signal transduction pathways, and esterases are involved in lipid metabolism . The breakdown of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride by these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride’s action are primarily related to its role as a substrate for glycosidases, phosphatases, and esterases . The breakdown of the compound by these enzymes can result in changes to cellular metabolism and signaling.

Action Environment

The action, efficacy, and stability of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored desiccated at -20°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy as a substrate may be influenced by factors such as the concentration of target enzymes and the presence of other competing substrates in the environment.

生化分析

Biochemical Properties

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a substrate for glycosidases, phosphatases, and esterases . It interacts with these enzymes in biochemical reactions, facilitating the breakdown of complex molecules. The nature of these interactions is largely dependent on the specific enzyme involved and the conditions under which the reaction occurs.

Temporal Effects in Laboratory Settings

Current knowledge suggests that it remains stable under standard storage conditions .

Metabolic Pathways

The metabolic pathways involving L-Tryptophan 7-amido-4-methylcoumarin hydrochloride are not well-characterized. It is known to interact with enzymes such as glycosidases, phosphatases, and esterases

属性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSFONFGYVAIM-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647394 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201860-49-3 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。